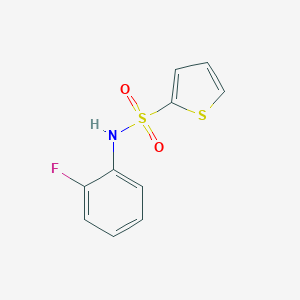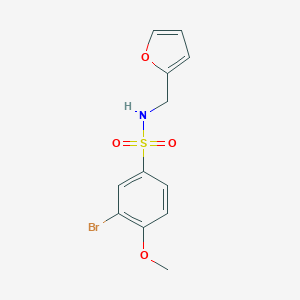![molecular formula C25H22ClF3N4O4S B299299 N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B299299.png)
N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in medical research. This compound is a member of the family of hydrazide-hydrazone derivatives, which have been found to exhibit various biological activities. In
Mécanisme D'action
The mechanism of action of N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide is not fully understood. However, it has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylase (HDAC), which is involved in the regulation of gene expression. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of inflammatory cytokines. It has also been found to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities, making it a useful tool for studying the mechanisms of cancer, viral infections, and inflammatory diseases. However, its use in lab experiments is limited by its potential toxicity and lack of specificity for certain enzymes.
Orientations Futures
There are several future directions for the study of N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide. One direction is to study its potential use as a therapeutic agent in the treatment of cancer, viral infections, and inflammatory diseases. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, further research is needed to determine its potential toxicity and specificity for certain enzymes.
Méthodes De Synthèse
The synthesis of N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-amino-3-(trifluoromethyl)aniline to form 4-chloro-N-(4-amino-3-(trifluoromethyl)phenylsulfonyl)aniline. This compound is then reacted with acetylacetone to form N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}acetamide. Finally, the compound is reacted with hydrazine hydrate and acetic anhydride to form N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide.
Applications De Recherche Scientifique
N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral activities. It has been studied for its potential use as a therapeutic agent in the treatment of cancer, viral infections, and inflammatory diseases.
Propriétés
Nom du produit |
N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C25H22ClF3N4O4S |
Poids moléculaire |
567 g/mol |
Nom IUPAC |
N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetamide |
InChI |
InChI=1S/C25H22ClF3N4O4S/c1-16(18-7-6-8-19(13-18)30-17(2)34)31-32-24(35)15-33(38(36,37)21-9-4-3-5-10-21)20-11-12-23(26)22(14-20)25(27,28)29/h3-14H,15H2,1-2H3,(H,30,34)(H,32,35)/b31-16+ |
Clé InChI |
RGJDUBQNWWPQOX-WCMJOSRZSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2)/C3=CC(=CC=C3)NC(=O)C |
SMILES |
CC(=NNC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2)C3=CC(=CC=C3)NC(=O)C |
SMILES canonique |
CC(=NNC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2)C3=CC(=CC=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-fluorophenyl)-4-methylphenylsulfonamido)acetamide](/img/structure/B299217.png)
![N-[2-(benzylsulfanyl)ethyl]-2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B299218.png)
![2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B299220.png)
![N-(2-bromophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B299221.png)
![2-[2-chloro(methylsulfonyl)anilino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B299223.png)
![2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299226.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299227.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299232.png)




![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)